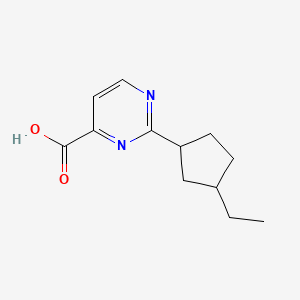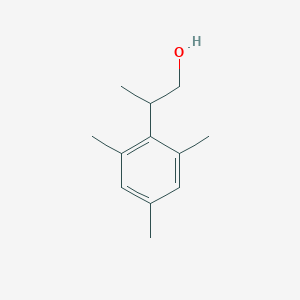
2-Mesitylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mesitylpropan-1-ol is an organic compound with the chemical formula C12H18O It is a derivative of propanol where the hydrogen atoms on the second carbon are replaced by a mesityl group (a benzene ring with three methyl groups attached at the 1, 3, and 5 positions)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Mesitylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of mesityl magnesium bromide with propanal. The reaction proceeds as follows: [ \text{MesitylMgBr} + \text{CH}_3\text{CH}_2\text{CHO} \rightarrow \text{this compound} ]
The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent the formation of by-products. The reaction mixture is then quenched with water and the product is extracted using an organic solvent.
Industrial Production Methods
On an industrial scale, this compound can be produced through the hydroformylation of mesitylene followed by hydrogenation. The hydroformylation step involves the reaction of mesitylene with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form the corresponding aldehyde. This aldehyde is then hydrogenated to yield this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: It can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Mesitylpropanone or mesitylpropanoic acid.
Reduction: Mesitylpropane.
Substitution: Mesitylpropyl chloride or mesitylpropylamine.
Aplicaciones Científicas De Investigación
2-Mesitylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Mesitylpropan-1-ol involves its interaction with various molecular targets and pathways. In biochemical reactions, it can act as a substrate for enzymes, leading to the formation of specific products. The mesityl group can influence the reactivity and selectivity of the compound in these reactions, making it a valuable tool in mechanistic studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropan-1-ol: Similar in structure but lacks the mesityl group.
2-Phenylpropan-1-ol: Contains a phenyl group instead of a mesityl group.
2,2-Dimethylpropan-1-ol: Contains two methyl groups on the second carbon instead of a mesityl group.
Uniqueness
2-Mesitylpropan-1-ol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions and provides unique selectivity in biochemical processes compared to its similar compounds.
Propiedades
Fórmula molecular |
C12H18O |
|---|---|
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
2-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H18O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-6,11,13H,7H2,1-4H3 |
Clave InChI |
DBXMHCIEGUDLGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(C)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


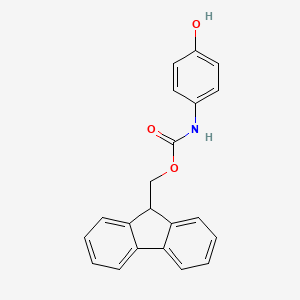
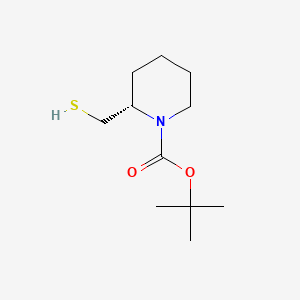


![{[5-Chloro-2-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13474888.png)
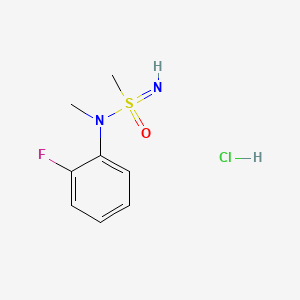
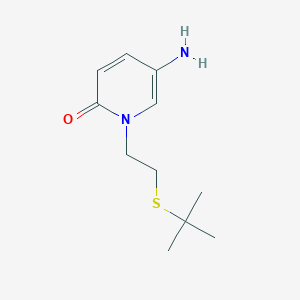
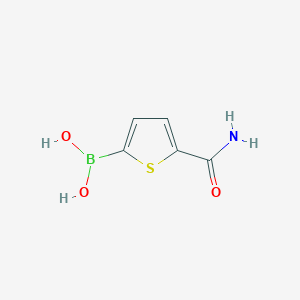


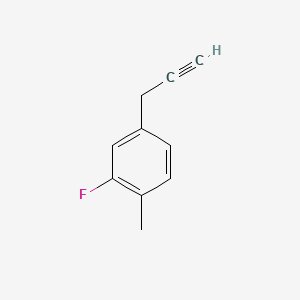

![[4-(Carbamoylmethyl)phenyl]boronic acid](/img/structure/B13474940.png)
